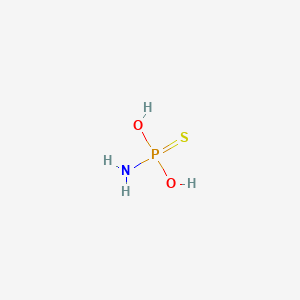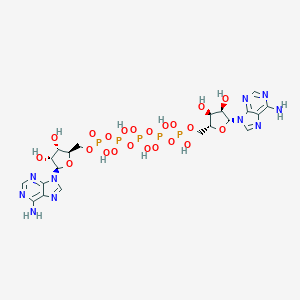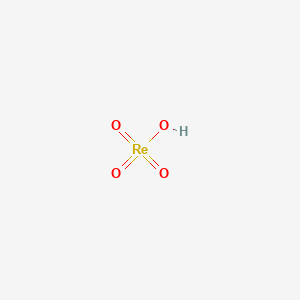
Phosphoramidothioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoramidothioic acid is a chemical compound that is widely used in scientific research. It is a phosphorus-containing compound that has a sulfur atom attached to it. The compound is also known as thiophosphoric acid or thiophosphoric acid amide. Phosphoramidothioic acid is used in many different applications, including as a catalyst in chemical reactions, as a reagent in organic synthesis, and as a building block for more complex molecules. In
Mecanismo De Acción
Phosphoramidothioic acid works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This results in an accumulation of acetylcholine in the nervous system, leading to overstimulation of the nervous system and ultimately paralysis.
Efectos Bioquímicos Y Fisiológicos
Phosphoramidothioic acid has a number of biochemical and physiological effects. It can cause muscle weakness, tremors, convulsions, respiratory failure, and even death. It is also a potent inhibitor of acetylcholinesterase, which can lead to overstimulation of the nervous system and ultimately paralysis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phosphoramidothioic acid has a number of advantages and limitations for lab experiments. It is a versatile compound that can be used in many different applications. However, it is also highly toxic and must be handled with care. It can also be difficult to synthesize and purify, which can limit its use in some applications.
Direcciones Futuras
There are many future directions for research on phosphoramidothioic acid. One area of research could be the development of new synthesis methods that are more efficient and cost-effective. Another area of research could be the development of new applications for phosphoramidothioic acid, such as in the production of new drugs or in the development of new materials. Finally, research could be done on the safety and toxicity of phosphoramidothioic acid, with the goal of developing safer and more effective ways to handle and use the compound.
Métodos De Síntesis
Phosphoramidothioic acid can be synthesized by the reaction of phosphorus pentachloride with thiourea. The reaction produces phosphorus oxychloride and ammonium chloride as byproducts. The phosphorus oxychloride is then treated with water to produce phosphoric acid and hydrogen chloride. The phosphoric acid is then treated with ammonia to produce phosphoramidic acid, which is then treated with hydrogen sulfide to produce phosphoramidothioic acid.
Aplicaciones Científicas De Investigación
Phosphoramidothioic acid is used in many different scientific research applications. It is used as a catalyst in chemical reactions, as a reagent in organic synthesis, and as a building block for more complex molecules. Phosphoramidothioic acid is also used in the production of pesticides, herbicides, and fungicides.
Propiedades
Número CAS |
13847-10-4 |
|---|---|
Nombre del producto |
Phosphoramidothioic acid |
Fórmula molecular |
H4NO2PS |
Peso molecular |
113.08 g/mol |
InChI |
InChI=1S/H4NO2PS/c1-4(2,3)5/h(H4,1,2,3,5) |
Clave InChI |
RJBIAAZJODIFHR-UHFFFAOYSA-N |
SMILES isomérico |
NP(=O)(O)S |
SMILES |
NP(=S)(O)O |
SMILES canónico |
NP(=S)(O)O |
Otros números CAS |
13847-10-4 |
Sinónimos |
phosphoramidothioic acid phosphoramidothioic acid, diammonium salt phosphoramidothiolate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Benzoxazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzoxazolylidene)-1,3-pentadien-1-yl]-, iodide (1:1)](/img/structure/B83026.png)








